

Synthesis Pathway of Carbuterol (SK&F 40383-A): A Technical Guide

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Compound of Interest

Compound Name: Carbuterol

Cat. No.: B194876

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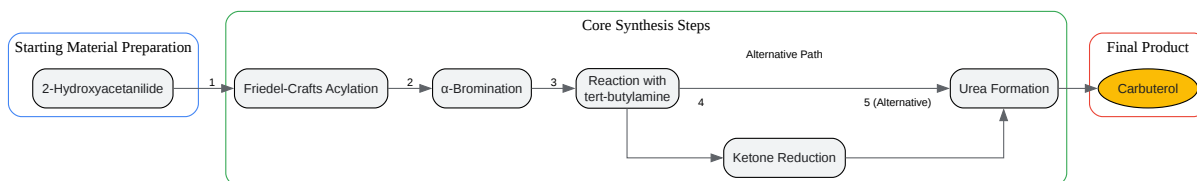
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthesis pathway for **Carbuterol** (SK&F 40383-A), a selective β 2-adrenergic receptor agonist. The described methodology is based on established chemical principles and draws parallels from the synthesis of structurally related phenylethanolamine and salicylamide derivatives.

Overview of the Synthetic Strategy

The synthesis of **Carbuterol**, chemically known as (RS)-{5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea, is proposed to proceed through a multi-step sequence commencing with a suitably substituted phenolic precursor. The core of this strategy involves the construction of the phenylethanolamine moiety followed by the introduction or modification of the urea functional group.

The logical workflow for the synthesis is depicted below:



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